molecular formula C14H11Cl2NOS B2915210 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone CAS No. 72406-16-7

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone

Cat. No. B2915210
CAS RN: 72406-16-7
M. Wt: 312.21
InChI Key: AVKXFUNDTCUIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. It’s important to note that the synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticancer and Antimicrobial Agents

A study by Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine with (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone frameworks. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (USA) and showed promising in vitro antibacterial and antifungal activities. This research suggests the compound's potential as a versatile scaffold in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Crystal and Molecular Structure Analysis

Lakshminarayana et al. (2009) performed a detailed crystal and molecular structure analysis of a closely related compound, highlighting the importance of this compound in understanding intermolecular interactions and molecular conformation. This study contributes to the field of crystallography and offers insights into designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).

Chiral Intermediate Production

Ni, Zhou, and Sun (2012) explored the production of a key chiral intermediate of Betahistine, highlighting the biotransformation capabilities of Kluyveromyces sp. This research underscores the compound's role in synthesizing medically significant molecules and its potential in biotechnological applications (Ni, Zhou, & Sun, 2012).

Molecular Docking and Antimicrobial Activity

Another study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, and quantum chemical analysis of a derivative, emphasizing its antimicrobial activity. The research included molecular docking simulations, showcasing the compound's potential in drug design and development (Sivakumar et al., 2021).

Synthesis and Biological Evaluation

Ravula, Babu, Manich, Rika, Chary, Ch, and Ra (2016) conducted a study on the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents. This research highlights the synthetic versatility and biological potential of compounds containing the this compound moiety (Ravula et al., 2016).

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ activity .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other thienopyridine compounds, it may influence pathways related to cell signaling, metabolism, or other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the changes it induces in these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

Safety and Hazards

The safety and hazards associated with a compound are determined by studying its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthesis methods, studying its interactions with other compounds, or exploring its potential uses .

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c15-11-4-2-1-3-10(11)14(18)17-6-5-12-9(8-17)7-13(16)19-12/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKXFUNDTCUIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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